molecular formula C14H18N4O2S B12137843 5-(3,4-Dimethoxyphenyl)-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine

5-(3,4-Dimethoxyphenyl)-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B12137843
M. Wt: 306.39 g/mol
InChI Key: YQQPLJOUMGMLIW-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using appropriate phenyl derivatives.

    Attachment of the Methylprop-2-enylthio Group: The methylprop-2-enylthio group can be attached through a thiol-ene reaction, where a thiol reacts with an alkene under radical conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the phenyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the triazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, alkylating agents, and acylating agents are used under conditions such as reflux or in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dimethoxyphenyl)-1,2,4-triazole-3-thiol
  • 5-(3,4-Dimethoxyphenyl)-1,2,4-triazole-3-amine
  • 5-(3,4-Dimethoxyphenyl)-3-(prop-2-enylthio)-1,2,4-triazole-4-ylamine

Uniqueness

5-(3,4-Dimethoxyphenyl)-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine is unique due to the presence of the 2-methylprop-2-enylthio group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic profile.

Properties

Molecular Formula

C14H18N4O2S

Molecular Weight

306.39 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H18N4O2S/c1-9(2)8-21-14-17-16-13(18(14)15)10-5-6-11(19-3)12(7-10)20-4/h5-7H,1,8,15H2,2-4H3

InChI Key

YQQPLJOUMGMLIW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CSC1=NN=C(N1N)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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